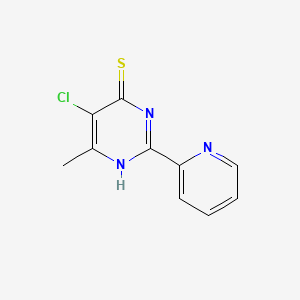![molecular formula C17H14N2O3 B7788352 2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7788352.png)
2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione” is known as 4-Fluoronitrobenzene. It is an organic compound with the molecular formula C6H4FNO2 . This compound is one of the three isomeric fluoronitrobenzenes and is characterized by a yellow oil appearance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Fluoronitrobenzene is typically synthesized from 4-nitrochlorobenzene using the Halex process. The reaction involves the substitution of a chlorine atom with a fluorine atom using potassium fluoride (KF) as a reagent: [ \text{O}_2\text{NC}_6\text{H}_4\text{Cl} + \text{KF} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{KCl} ]
Industrial Production Methods: The industrial production of 4-Fluoronitrobenzene follows the same Halex process, ensuring high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the substitution reaction.
Types of Reactions:
-
Reduction: 4-Fluoronitrobenzene can undergo reduction to form 4-fluoroaniline. This reaction is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). [ \text{O}_2\text{NC}_6\text{H}_4\text{F} + 3\text{H}_2 \rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{F} + 2\text{H}_2\text{O} ]
-
Substitution: The nitro group in 4-Fluoronitrobenzene makes the fluorine atom a good leaving group. This allows for nucleophilic aromatic substitution reactions, such as the reaction with phenoxide to form mononitrodiphenylether. [ \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{C}_6\text{H}_5\text{O}^- \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{OC}_6\text{H}_5} + \text{F}^- ]
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Phenoxide ion, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Reduction: 4-Fluoroaniline.
Substitution: Mononitrodiphenylether.
Wissenschaftliche Forschungsanwendungen
4-Fluoronitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: 4-Fluoroaniline, a reduction product of 4-Fluoronitrobenzene, is a precursor to the fungicide fluoroimide, which has applications in agricultural medicine.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoronitrobenzene primarily involves its ability to undergo nucleophilic aromatic substitution reactions. The presence of the electron-withdrawing nitro group makes the fluorine atom a good leaving group, facilitating these reactions. In biological systems, its derivatives can interact with specific enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-Fluoro-2-nitrobenzene
- 1-Fluoro-3-nitrobenzene
Comparison: 4-Fluoronitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, 4-Fluoronitrobenzene has distinct physical and chemical properties that make it suitable for specific industrial and research applications. For example, its position of the nitro group relative to the fluorine atom affects its reactivity in nucleophilic aromatic substitution reactions, making it more or less reactive compared to its isomers.
Eigenschaften
IUPAC Name |
2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10(19-11-7-8-14(22-2)18-9-11)15-16(20)12-5-3-4-6-13(12)17(15)21/h3-9,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIMDAFLBKYCTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-3-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B7788292.png)


![2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one](/img/structure/B7788323.png)
![(1R,2S,5S)-3-(3-nitropyridin-1-ium-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B7788329.png)

![2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile](/img/structure/B7788334.png)
![[(Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenyl](methyl)amine](/img/structure/B7788345.png)
![3-[3-(Trifluoromethyl)anilino]prop-2-enylidene-[3-(trifluoromethyl)phenyl]azanium;chloride](/img/structure/B7788349.png)

![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B7788364.png)

